molecular formula C17H15F2NO4 B2956409 [2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794840-90-6

[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2956409
CAS No.: 1794840-90-6
M. Wt: 335.307
InChI Key: USANOBPPGLSMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic organic compound featuring a 2,4-difluoroanilino group linked via a ketone-oxygen bridge to a 2-methoxyphenyl acetate moiety. This structure combines aromatic fluorine substitution (enhancing lipophilicity and metabolic stability) with a methoxy group (influencing electronic properties and solubility).

Properties

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-14-7-6-12(18)9-13(14)19/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USANOBPPGLSMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the difluoroaniline derivative. This can be achieved through diazotization followed by fluorination. The resulting difluoroaniline is then condensed with appropriate reagents to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired chemical properties and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, [2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which [2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The difluoroanilino group may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of the target compound and its analogs:

Compound Name / ID (Evidence Source) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Stability Notes
Target Compound C₁₇H₁₄F₂N₂O₅* 376.31† 2,4-Difluoroanilino, 2-methoxyphenyl Not reported
[2-(1-Benzofuran-2-yl)-2-oxoethyl]pyridinium dibromide (4d, ) C₂₆H₂₀Br₂N₂O₃ 662.37 Benzofuran, pyridinium >300°C (decomp.)
[2-(2-Nitrophenyl)-2-oxoethyl]pyridinium dibromide (5a, ) C₁₆H₁₂Br₂N₂O₅ 644.27 Nitrophenyl, pyridinium 258–259°C (decomp.)
[2-(2-Methoxyphenyl)-2-oxoethyl]pyridinium dibromide (5b, ) C₁₈H₁₈Br₂N₂O₃ Not reported 2-Methoxyphenyl, pyridinium Yellow crystals (stability unspecified)
[2-[4-(Difluoromethoxy)anilino]-2-oxoethyl] benzothiophene derivative () C₂₀H₁₅ClF₂N₂O₅S 489.86 Difluoromethoxy, benzothiophene, chloro Not reported
Disulfide-linked difluorophenyl acetamide () C₁₈H₁₆F₄N₂O₃S₂ 464.46 Disulfide bridge, difluorophenyl Industrial grade (99% purity)

*Estimated formula based on substituents; †Calculated using atomic masses.

Key Observations:
  • Substituent Effects: The target compound’s 2,4-difluoroanilino group contrasts with benzofuran (4d, ) or nitro groups (5a, ), which confer higher molecular weights and altered electronic profiles.
  • Stability : Pyridinium salts (e.g., 4d, 5a) exhibit decomposition at high temperatures (>250°C), while disulfide-linked analogs () are industrially stable. The target compound’s stability remains uncharacterized.
  • Solubility : Methoxy groups (target compound, 5b) enhance solubility compared to nitro or halogenated analogs .

Pharmacological Potential (Inferred from Analogs)

  • Antimicrobial Activity : Pyridinium salts (e.g., 4d, ) often exhibit antimicrobial properties due to cationic charges, a trait absent in the neutral target compound.
  • Enzyme Inhibition : Difluoromethoxy and benzothiophene groups () are associated with kinase inhibition, hinting at possible kinase-targeting applications for the target compound.
  • Metabolic Stability: Fluorine atoms in the target compound may reduce metabolic degradation compared to non-fluorinated analogs .

Biological Activity

[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic organic compound notable for its unique chemical structure, which features both difluoroanilino and methoxyphenyl groups. This combination is believed to confer diverse biological activities, making it a candidate for various applications in medicinal chemistry and biochemistry.

  • IUPAC Name : [2-(2,4-difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
  • CAS Number : 1794840-90-6
  • Molecular Weight : 335.307 g/mol
  • Chemical Structure : The compound includes functional groups that are known to interact with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various proteins and enzymes. The difluoroanilino group is known for its high affinity binding capabilities, which may influence several biochemical pathways.

Potential Targets:

  • Enzymes : The compound may act as an enzyme inhibitor or modulator.
  • Receptors : It could interact with specific receptors, influencing signaling pathways.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, possibly through apoptosis induction in cancer cells.

Case Studies

  • Anticancer Activity : A study investigated the effects of difluoroaniline derivatives on cancer cell lines, noting significant apoptosis in treated cells compared to controls. This suggests that [2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate may have similar effects due to its structural components.
  • Enzyme Inhibition : Research has highlighted the ability of difluoroaniline compounds to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2,4-DifluoroanilineStructureAntiviral, anticancer
2-(2-Methoxyphenyl)acetateStructureAnti-inflammatory
[2-(2,4-Difluoroanilino)-2-oxoethyl]StructureBroad spectrum (potentially antiviral, anti-inflammatory, anticancer)

Synthetic Routes

The synthesis of [2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves:

  • Preparation of Difluoroaniline Derivative : Through diazotization followed by fluorination.
  • Condensation Reactions : The difluoroaniline is then reacted with appropriate reagents to form the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.